Isofuranodiene

概要

説明

Synthesis Analysis

Isofuranodiene is isolated from the essential oil of Smyrnium olusatrum (Apiaceae), also known as wild celery . The isolation process involves the crystallization of the essential oil .Molecular Structure Analysis

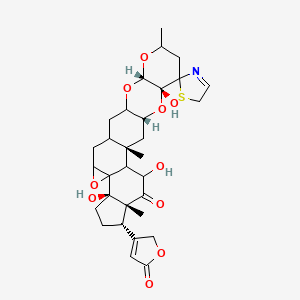

The molecular formula of Isofuranodiene is C15H20O . Its average mass is 216.319 Da and its monoisotopic mass is 216.151413 Da .Chemical Reactions Analysis

Isofuranodiene is a thermosensitive molecule that undergoes Cope rearrangement, giving the less active isomer curzerene . To stabilize it chemically, isofuranodiene is encapsulated in stable microemulsions at two concentrations (ME 750: 0.75%, ME 375: 0.375%) .Physical And Chemical Properties Analysis

Isofuranodiene has a density of 0.9±0.1 g/cm3, a boiling point of 309.6±11.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . Its enthalpy of vaporization is 52.8±3.0 kJ/mol and its flash point is 137.1±6.1 °C .科学的研究の応用

Vector Control and Insecticidal Properties

Isofuranodiene has been studied for its potential as a botanical insecticide, particularly as a larvicide against mosquito species such as Culex quinquefasciatus. Research has shown that when encapsulated in stable microemulsions, Isofuranodiene can effectively cause significant larval mortality and reduce adult emergence, making it a promising candidate for vector control operations .

Neuroprotective Effects

Studies have indicated that Isofuranodiene exhibits protective effects against oxidative stress and inflammatory response in animal models of ischemic stroke. Pre-treatment with Isofuranodiene has been shown to significantly reduce levels of inflammatory cytokines and improve recovery outcomes, suggesting its potential as a lead compound for new treatments of brain ischemia .

Anti-Cancer Activity

Isofuranodiene has demonstrated anti-cancer effects in various types of cancer cell lines. It has been found to induce apoptosis in doxorubicin-resistant breast cancer cells through both extrinsic and intrinsic pathways. This suggests that Isofuranodiene could be developed as a natural product for multidrug-resistant cancer therapy .

Sensitization and Synergistic Effects

In zebrafish models, Furanodiene has shown to have synergistic anti-cancer effects when used in combination with other chemotherapeutic agents. It has also been observed to reverse multiple drug resistance in xenotransplanted cancer cells, highlighting its potential to sensitize cancer cells to chemotherapy .

Anti-Angiogenic Properties

Furanodiene possesses anti-angiogenic activities, which play a crucial role in its anti-cancer effects. By inhibiting the formation of new blood vessels, it can effectively starve tumors of nutrients and oxygen, thereby hindering their growth and proliferation .

Pharmacological Potential

The pharmacological potential of Isofuranodiene extends beyond its insecticidal and anti-cancer properties. It has been implicated in various other therapeutic areas, including anti-inflammatory, hepatoprotective, and analgesic applications. Its wide range of activities makes it a valuable subject for further pharmacological research .

作用機序

Target of Action

Isofuranodiene primarily targets inflammatory cytokines such as IL-1β and TNF-α . These cytokines play a crucial role in mediating inflammatory responses, which are often implicated in various disease states, including cancer and ischemic stroke .

Mode of Action

Isofuranodiene interacts with its targets by reducing their levels . Specifically, it has been shown to significantly reduce the levels of IL-1β and TNF-α . Additionally, it reduces the expression of pNF-κB/NF-κB, a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .

Biochemical Pathways

The primary biochemical pathway affected by Isofuranodiene involves the downregulation of inflammatory cytokines and the pNF-κB/NF-κB protein complex . This leads to a reduction in inflammation and oxidative stress, which can have downstream effects on disease progression .

Pharmacokinetics

To overcome these challenges, Isofuranodiene has been encapsulated in microemulsions, which have shown to improve its stability and efficacy .

Result of Action

The action of Isofuranodiene results in a significant reduction in inflammation and oxidative stress . This is evidenced by a decrease in the levels of inflammatory cytokines and the lipid peroxidation indicator MDA . Moreover, it has been shown to boost recovery and improve scores in certain neurological severity tests .

Action Environment

The action, efficacy, and stability of Isofuranodiene can be influenced by various environmental factors. For instance, its low solubility and susceptibility to oxidation and thermal degradation can limit its application . Encapsulating isofuranodiene in microemulsions can help overcome these limitations and enhance its stability and efficacy .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

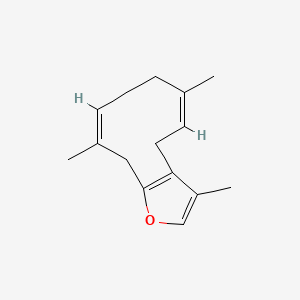

(5Z,9Z)-3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O/c1-11-5-4-6-12(2)9-15-14(8-7-11)13(3)10-16-15/h6-7,10H,4-5,8-9H2,1-3H3/b11-7-,12-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMDXHYHOJPKFEK-ADUATRDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2=C(CC(=CCC1)C)OC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C/CC2=C(C/C(=C\CC1)/C)OC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isofuranodiene | |

CAS RN |

19912-61-9, 57566-47-9 | |

| Record name | Furanodiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019912619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isofuranodiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057566479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does furanodiene exert its anti-cancer effects?

A1: Furanodiene exhibits anti-cancer activity through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) in cancer cells. [, , , , , ] It achieves this by modulating various signaling pathways, including MAPKs/ERK, NF-κB, and Akt pathways, which are often dysregulated in cancer cells. []

Q2: Does furanodiene specifically target cancer cells?

A2: While furanodiene demonstrates potent anti-proliferative effects on various cancer cell lines, research suggests it is less active on non-tumorigenic cells like Chinese hamster ovary (CHO) and human embryonic kidney (HEK 293) cells. [] This suggests a degree of selectivity towards cancerous cells, though further research is needed to confirm this.

Q3: How does furanodiene induce apoptosis?

A3: Furanodiene induces apoptosis via both extrinsic and intrinsic pathways. [] It can activate the extrinsic pathway by upregulating TNF receptor 1 (TNFR1) and inducing TNF-α production. [] Furanodiene also triggers the intrinsic pathway by causing mitochondrial transmembrane depolarization, releasing cytochrome c, and activating caspases. []

Q4: What is the molecular formula and weight of furanodiene?

A4: Furanodiene has the molecular formula C15H20O and a molecular weight of 216.32 g/mol. [, ]

Q5: What are the key spectroscopic characteristics of furanodiene?

A5: Furanodiene can be characterized using various spectroscopic techniques. Its structure was elucidated through NMR, MS, and UV spectroscopy. [, ] 13C-NMR is particularly useful for identifying and quantifying furanodiene and its heat-rearranged product, curzerene. []

Q6: Is furanodiene a heat-sensitive compound?

A6: Yes, furanodiene is known to be heat-sensitive. During gas chromatography analysis, it can undergo a Cope rearrangement to form curzerene. [, , ] This rearrangement can impact accurate quantification, necessitating alternative techniques like HPLC-DAD for analysis. [, ]

Q7: What is the bioavailability of furanodiene?

A7: In rats, the oral bioavailability of furanodiene was found to be 49.0% after a single oral dose of 10 mg/kg. []

Q8: How is furanodiene distributed in the body?

A8: Furanodiene exhibits wide tissue distribution. Following administration, the highest concentrations are found in the spleen, followed by the heart, liver, lung, kidney, small intestine, and brain. [] This suggests good tissue uptake, which may contribute to its therapeutic effects.

Q9: What types of cancer cells are particularly sensitive to furanodiene?

A9: Furanodiene has shown promising anti-proliferative effects against various cancer cell lines, including breast cancer [], leukemia [], hepatocellular carcinoma [], and lung cancer cells [].

Q10: Are there any known mechanisms of resistance to furanodiene?

A10: While specific resistance mechanisms haven't been fully elucidated, furanodiene's ability to overcome doxorubicin resistance in MCF-7 breast cancer cells suggests it may be effective against some chemo-resistant cancers. [] Further research is needed to determine its efficacy against specific resistance mechanisms.

Q11: What is known about the toxicity of furanodiene?

A11: Although furanodiene shows promising anti-cancer activity, further research is needed to thoroughly assess its toxicity and safety profile. In vivo studies will help determine potential adverse effects and long-term impacts.

Q12: What strategies are being explored to improve furanodiene delivery?

A12: Researchers are investigating various delivery systems to enhance furanodiene's therapeutic potential. These include:

- W/O/W Multiple Emulsions: This approach encapsulates furanodiene, improving its stability and potentially enhancing its bioavailability. []

- Solid Lipid Nanoparticles (SLNs): PEGylated SLNs have shown promise in improving furanodiene's drug loading capacity and cellular uptake while reducing macrophage clearance. [, ]

- Self-Emulsifying Drug Delivery Systems (SEDDS): Zedoary turmeric oil SEDDS containing furanodiene demonstrated improved intestinal absorption compared to the oil alone. []

Q13: What are the challenges in analyzing furanodiene?

A13: Furanodiene's sensitivity to heat necessitates careful consideration during analysis. Conventional GC-MS can lead to its rearrangement to curzerene, impacting accurate quantification. [, , ]

Q14: What methods are used to accurately quantify furanodiene?

A14: Accurate quantification of furanodiene often requires alternative techniques that minimize heat exposure:

- HPLC-DAD: This method allows for a more truthful quantitative determination of furanodiene and other thermally labile compounds in complex mixtures like essential oils. [, ]

- 13C-NMR: This technique can specifically identify and quantify furanodiene even in the presence of its rearrangement product, curzerene. []

Q15: How is the quality of furanodiene controlled?

A15: Ensuring furanodiene's quality involves implementing robust quality control measures throughout its development, production, and distribution:

- Standardization: Utilizing standardized extracts with defined furanodiene content, like MyrLiq®, ensures consistency in research and clinical applications. []

- Analytical Method Validation: Rigorous validation of analytical methods, including assessing accuracy, precision, and specificity, is crucial for reliable quantification and quality control. []

Q16: What are the historical milestones in furanodiene research?

A16: Furanodiene was first isolated and structurally elucidated in the 1960s. [] Since then, research has focused on its diverse biological activities, with a particular emphasis on its anti-cancer properties in recent years.

Q17: Are there any cross-disciplinary applications of furanodiene?

A17: While furanodiene research is largely focused on its therapeutic potential, its presence in essential oils points towards applications in the food and cosmetic industries. Its aroma and potential antioxidant properties warrant further investigation in these areas. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[1-(4-Tert-butylphenoxy)-3-(propan-2-ylamino)propan-2-yl]oxy}(oxo)acetic acid](/img/structure/B1674193.png)

![[(3R,4aS,5R,6R,6aR,10R,10aS,10bR)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] 4-(4-methylpiperazin-1-yl)butanoate](/img/structure/B1674195.png)

![(2S)-N-(cyanomethyl)-4-methyl-2-[[(1S)-2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethyl]amino]pentanamide](/img/structure/B1674199.png)

![methyl (2S)-2-[2,6-dimethyl-N-(1,2-oxazole-5-carbonyl)anilino]propanoate](/img/structure/B1674204.png)